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Compound of Interest

Compound Name: Closantel

Cat. No.: B001026

Introduction

Closantel is a synthetic salicylanilide anthelmintic widely utilized in veterinary medicine for the
treatment and control of parasitic infections in ruminants, primarily sheep, goats, and cattle.[1]
[2] Its spectrum of activity is particularly notable against liver flukes (such as Fasciola hepatica),
haematophagous nematodes (e.g., Haemonchus contortus), and the larval stages of some
arthropods.[1][2] The efficacy of Closantel is intrinsically linked to its pharmacokinetic profile,
which is characterized by high plasma protein binding and a long elimination half-life, ensuring
sustained therapeutic concentrations. This technical guide provides an in-depth analysis of the
pharmacokinetics and bioavailability of Closantel in ruminants, intended for researchers,
scientists, and professionals in drug development.

Pharmacokinetics of Closantel

The pharmacokinetic behavior of Closantel in ruminants—encompassing its absorption,
distribution, metabolism, and excretion—is a critical determinant of its therapeutic efficacy and
residue depletion profiles.

Absorption

Closantel is effectively absorbed into the systemic circulation following both oral and
parenteral (intramuscular or subcutaneous) administration in sheep and cattle.[3][4] Peak
plasma concentrations (Cmax) are typically reached between 8 and 48 hours post-
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administration, irrespective of the route.[3][5] Interestingly, after oral administration at a dose of
10 mg/kg or parenteral administration at 5 mg/kg, similar peak plasma levels of 45-55 pg/mL
are achieved in both sheep and cattle.[3] This suggests that the oral bioavailability of Closantel
is approximately 50% of that of parenteral routes.[3][4][6]

In goats, intraruminal administration of Closantel at 7.5 mg/kg resulted in a slower absorption
rate compared to sheep, although the Cmax was similar in both species.[7] The rate of
absorption in goats was more rapid following intramuscular injection compared to intraruminal
administration.[7] Factors such as fasting can influence the absorption of orally administered
Closantel in ruminants. A slower passage through the gastrointestinal tract due to fasting can
increase the time available for absorption, thereby enhancing plasma concentration and
bioavailability.[8]

Distribution

A defining characteristic of Closantel's pharmacokinetics is its extensive and strong binding to
plasma proteins, almost exclusively to albumin (>99.9%).[2][3][4][5][8] This high degree of
protein binding significantly limits the distribution of the drug to tissues, resulting in tissue
concentrations that are considerably lower than corresponding plasma levels.[3][4] The volume
of distribution is consequently small, estimated to be less than 0.15 L/kg in sheep.[4]

Despite the low overall tissue distribution, the highest residue concentrations are typically
found in the kidneys.[6] In sheep treated with radiolabeled Closantel, parent Closantel
accounted for nearly all the radioactivity in muscle, fat, and kidney.[6] The plasma kinetics of
Closantel have been shown to reliably reflect its depletion from tissues, as residual tissue
concentrations decline in parallel with plasma concentrations.[3]

Metabolism

Closantel undergoes limited metabolism in ruminants.[3][8] Following administration of 14C-
labeled Closantel to sheep, the vast majority of the radioactivity in plasma is attributable to the
unchanged parent drug, with metabolites accounting for less than 2%.[3] The primary route of
metabolism appears to be reductive deiodination, leading to the formation of 3- and 5-
monoiodoclosantel isomers.[3][6] These metabolites are primarily detected in the feces and, to
a lesser extent, in the liver.[3][6] In sheep liver, approximately 61-71% of the radioactivity was
identified as parent Closantel, with the remainder being monoiodoclosantel.[6]
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EXxcretion

The primary route of excretion for Closantel and its metabolites is via the feces.[3] In sheep, at
least 80% of an administered dose is excreted in the feces over an 8-week period, with over
90% of this fecal radioactivity corresponding to the parent compound.[3] Urinary excretion is
minimal, accounting for less than 0.5% of the dose.[3] The high plasma protein binding of
Closantel restricts its glomerular filtration, contributing to the low urinary clearance. The long
elimination half-life of Closantel, which is typically 2 to 3 weeks in sheep and cattle, is a direct
consequence of its extensive plasma protein binding and slow metabolism and excretion.[2][3]
[8] However, the elimination half-life has been observed to be significantly shorter in goats
(approximately 4 days) compared to sheep (approximately 14 days), leading to a nearly three-
fold lower area under the curve (AUC) in goats.[7]

Bioavailability

The bioavailability of Closantel is highly dependent on the route of administration and the
formulation. As previously mentioned, the oral bioavailability is roughly 50% of that achieved
with parenteral administration.[3][4][6] This is partly attributed to incomplete absorption from the
gastrointestinal tract.[3] Formulation differences between innovator and generic oral
suspensions have also been shown to impact systemic exposure in sheep, with some generic
formulations resulting in 35-45% lower AUC.[9]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of Closantel in various
ruminant species.

Table 1: Pharmacokinetic Parameters of Closantel in Sheep
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Route of . .
o Dose Cmax Tmax Bioavaila Referenc
Administr T (days) .
) (mglkg) (ng/mL) (hours) bility (%) e
ation
~50
Oral 10 45-55 8-48 14.5-23 (relative to [31141[7]
parenteral)
Intramuscu
5 45-55 8-48 22.7-27 - [1][3]
lar
Intrarumina Similar to Slower
7.5 14 - [7]
I goats than goats
Subcutane
5 - 8-24 22.7 - [1]
ous

Table 2: Pharmacokinetic Parameters of Closantel in Cattle

Route of . .
o Dose Cmax Tmax Bioavaila Referenc
Administr T (days) .
) (mglkg) (ng/mL) (hours) bility (%) e
ation
~50
Oral 10 45-55 8-48 14-21 (relative to [3]
parenteral)
Intramuscu
5 45-55 8-48 ~12 - [3][10]
lar
Subcutane
25-5 - - - - [10]
ous
Topical 20 - - - - [10]

Table 3: Pharmacokinetic Parameters of Closantel in Goats
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Route of AUC

o Dose Cmax Tmax Referenc
Administr T% (days) (pg-day/m
; (mglkg) (ng/mL) (days)
ation L)
Intrarumina
| 3.75 - 2.6 4.7 - [7]
~3-fold
Intrarumina Similar to
7.5 2.6 4.7 lower than [7]
I sheep
sheep
Intrarumina
| 15.0 - 2.6 4.7 - [7]
Intramuscu Earlier than
3.75 - ] - - [7]
lar i.r.
Oral 10 34.8 1 8.9 493 [11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies.
Below are generalized protocols based on the cited literature for the analysis of Closantel in
ruminants.

Animal Studies and Sample Collection

e Animal Selection: Healthy adult ruminants (sheep, cattle, or goats) of a specific breed and
sex are selected and acclimatized to the study conditions. Animals are typically housed
individually to allow for accurate data collection.

e Drug Administration:

o Oral/Intraruminal: Closantel is administered as a drench or suspension at a specified
dose (e.g., 10 mg/kg).[3][12]

o Parenteral: Closantel solution is injected intramuscularly or subcutaneously at a specified
dose (e.g., 5 mg/kg).[1][3]
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» Blood Sampling: Blood samples are collected from the jugular vein into heparinized or EDTA-
containing tubes at predetermined time points before and after drug administration (e.g., O,
4, 8,12, 24, 48, 72 hours, and then at regular intervals for several weeks).[4][6]

o Plasma Preparation: Plasma is separated by centrifugation of blood samples (e.g., at 2000-
3000 rpm for 15 minutes) and stored frozen (e.g., at -20°C) until analysis.[11]

o Tissue Sampling (in terminal studies): At specified withdrawal periods, animals are
euthanized, and samples of edible tissues (liver, kidney, muscle, fat) are collected for residue
analysis.[1][6]

Analytical Methodology: High-Performance Liquid
Chromatography (HPLC)

HPLC with UV or fluorescence detection is a common method for the quantification of
Closantel in biological matrices.

o Sample Preparation (Plasma/Tissues):

o Protein Precipitation: For plasma samples, proteins are often precipitated by adding a
solvent like acetonitrile. The mixture is vortexed and then centrifuged to separate the

supernatant.[11]
o Liquid-Liquid Extraction: An alternative is to extract the drug into an organic solvent.

o Solid-Phase Extraction (SPE): This is a widely used cleanup technique. The sample
extract is passed through an SPE cartridge (e.g., C18), which retains Closantel. After
washing the cartridge to remove interfering substances, Closantel is eluted with a suitable
solvent.[6][13] For tissue samples, they are first homogenized, and then an extraction and
cleanup procedure similar to that for plasma is followed.[14]

e HPLC Conditions:
o Column: A reverse-phase column (e.g., C18) is typically used.

o Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer
(e.g., phosphate buffer) is used. The pH of the mobile phase can be adjusted to optimize

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://applications.emro.who.int/imemrf/Iran_J_Vet_Med/Iran_J_Vet_Med_2013_7_4_263_269.pdf
https://www.fao.org/fileadmin/user_upload/vetdrug/docs/41-3-closantel.pdf
https://ri.conicet.gov.ar/bitstream/handle/11336/33494/CONICET_Digital_Nro.2d291873-4b0c-40b5-88d6-9d58e555a5b7_A.pdf?sequence=2&isAllowed=y
https://www.ema.europa.eu/en/documents/referral/closantel-article-35-referral-annex-i-ii-iii_en.pdf
https://www.fao.org/fileadmin/user_upload/vetdrug/docs/41-3-closantel.pdf
https://www.benchchem.com/product/b001026?utm_src=pdf-body
https://ri.conicet.gov.ar/bitstream/handle/11336/33494/CONICET_Digital_Nro.2d291873-4b0c-40b5-88d6-9d58e555a5b7_A.pdf?sequence=2&isAllowed=y
https://www.benchchem.com/product/b001026?utm_src=pdf-body
https://www.benchchem.com/product/b001026?utm_src=pdf-body
https://www.fao.org/fileadmin/user_upload/vetdrug/docs/41-3-closantel.pdf
https://pubmed.ncbi.nlm.nih.gov/9686893/
https://scispace.com/pdf/determination-of-closantel-residues-in-milk-and-animal-4jftiz1zqd.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b001026?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

the chromatography.[13]

o Detection:

» UV Detection: Detection is often performed at a specific wavelength where Closantel
absorbs light.

» Fluorescence Detection: This method offers higher sensitivity and selectivity. Closantel
exhibits native fluorescence at acidic pH. Excitation and emission wavelengths are set,
for example, at Aex = 335 nm and Aem =510 nm.[13]

e Quantification: The concentration of Closantel in the samples is determined by comparing
the peak area of the analyte to that of a calibration curve constructed using known
concentrations of a Closantel standard. An internal standard is often used to improve the

accuracy and precision of the method.[6]

Visualizations
Experimental Workflow for a Pharmacokinetic Study
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Caption: Workflow of a typical pharmacokinetic study of Closantel in ruminants.
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Caption: Key factors influencing the bioavailability of Closantel in ruminants.

Conclusion

The pharmacokinetic profile of Closantel in ruminants is distinguished by its effective
absorption, extremely high plasma protein binding, limited metabolism, and prolonged
elimination half-life. These characteristics are fundamental to its sustained anthelmintic activity.
The oral bioavailability is approximately 50% of that of parenteral routes, a factor that is
important for dose determination. Notable differences in the elimination rate exist between
species, with goats eliminating the drug faster than sheep. A thorough understanding of these
pharmacokinetic principles, supported by robust and detailed experimental protocols, is
essential for the optimal use of Closantel in controlling parasitic diseases in livestock and for
ensuring food safety through the management of drug residues. This guide provides a
comprehensive overview to aid researchers and professionals in the continued development
and responsible use of this important veterinary drug.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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